molecular formula C19H18BrN3O3 B4525626 5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole

5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole

Cat. No.: B4525626
M. Wt: 416.3 g/mol
InChI Key: AJJJHDXPLPSDIN-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole is a useful research compound. Its molecular formula is C19H18BrN3O3 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.05315 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

  • Aryl Radical Cyclization onto Azoles

    Research demonstrates the utility of aryl radical building blocks for cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. Such methodologies involve the alkylating azoles with aryl halides to synthesize radical precursors, which upon cyclization yield new ring structures attached to azoles. This approach underscores the importance of aryl radicals, like those derived from bromophenyl compounds, in constructing complex heterocyclic frameworks (Allin et al., 2005).

  • Palladium-Catalyzed Direct Arylation

    The compound's framework can participate in palladium-catalyzed C-H bond activation processes for direct arylation of heteroaromatic compounds. Such reactions enable the formation of carbon-carbon bonds, offering a route to synthesize a wide array of heteroaryl derivatives. This methodology highlights the compound's potential in facilitating regioselective arylation, thus expanding the chemical diversity of heteroaromatic compounds (Roger, Gottumukkala, & Doucet, 2010).

Biological Evaluations

  • Antimicrobial Activities

    Certain derivatives originating from this compound have been evaluated for their antimicrobial properties, showcasing efficacy against a range of bacterial strains. Such studies are pivotal for identifying new therapeutic agents in the fight against antibiotic-resistant bacteria. The synthesis of novel compounds and their antimicrobial screening are crucial steps towards the development of new antibiotics (Bayrak et al., 2009).

  • Antiproliferative Agents

    Research into novel pyrazole derivatives, including those related to the compound , has indicated potential antiproliferative effects against cancer cell lines. Such compounds have been found to induce apoptosis in cancer cells, suggesting their utility as leads for the development of cancer therapeutics (Ananda et al., 2016).

Properties

IUPAC Name

[5-(4-bromophenyl)-1,2-oxazol-3-yl]-[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-2-14-10-18(26-21-14)16-4-3-9-23(16)19(24)15-11-17(25-22-15)12-5-7-13(20)8-6-12/h5-8,10-11,16H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJJHDXPLPSDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole
Reactant of Route 3
Reactant of Route 3
5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole
Reactant of Route 4
5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole
Reactant of Route 5
5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole
Reactant of Route 6
5-(4-bromophenyl)-3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole

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